1-Chrysen-6-ylethanone

Description

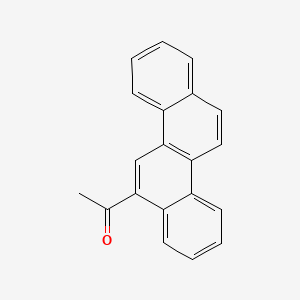

1-Chrysen-6-ylethanone (IUPAC name: 1-(chrysen-6-yl)ethan-1-one) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core substituted with an acetyl group at the 6-position. While direct literature on this compound is sparse, its structural analogs and PAH derivatives provide insights into its physicochemical and toxicological properties.

Properties

CAS No. |

33942-77-7 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1-chrysen-6-ylethanone |

InChI |

InChI=1S/C20H14O/c1-13(21)19-12-20-15-7-3-2-6-14(15)10-11-18(20)16-8-4-5-9-17(16)19/h2-12H,1H3 |

InChI Key |

BBPSABLIKDZQNK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |

Other CAS No. |

33942-77-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(6-Chloropyridin-3-yl)ethanone (CAS: 55676-22-7)

- Structure : A pyridine ring substituted with chlorine at the 6-position and an acetyl group at the 3-position.

- The chlorine substituent further increases electrophilicity, influencing reactivity in cross-coupling reactions .

1-(2,2-Dimethyl-2H-chromen-6-yl)ethanone (CAS: N/A)

- Structure : A chromene (benzopyran) system with a 2,2-dimethyl group and an acetyl substituent at the 6-position.

1-[6-(Chloromethyl)pyridin-2-yl]ethanone (CAS: 135450-44-1)

- Structure : A pyridine ring with a chloromethyl group at the 6-position and an acetyl group at the 2-position.

- Key Differences: The chloromethyl group introduces reactivity for nucleophilic substitution, making this compound a versatile intermediate in pharmaceutical synthesis. Its safety profile includes acute toxicity risks, as noted in safety data sheets .

Physicochemical Properties

Research Findings and Gaps

- Structural Insights: Crystallographic studies using programs like SHELX could resolve the 3D structure of this compound, aiding in understanding its intermolecular interactions.

- Data Limitations: Experimental data on solubility, melting points, and bioactivity for this compound are scarce. Extrapolations from chrysene and acetyl-substituted PAHs suggest low water solubility (<1 mg/L) and high log P values (~5.0).

- Synthetic Routes: Pyridine and chromene derivatives are synthesized via Friedel-Crafts acylation or cross-coupling reactions, which may be adaptable to this compound with modifications for PAH reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.